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Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase
Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell and B-cell receptor
signaling pathways. Its inhibition is a promising strategy in immuno-oncology to enhance anti-
tumor immunity. Hpk1-IN-13 is a potent inhibitor of HPK1. This document provides detailed
application notes and experimental protocols for the determination of the dose-response curve
of Hpk1-IN-13, enabling researchers to accurately quantify its potency and efficacy in both
biochemical and cellular contexts.

Introduction

HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells. Upon T-cell
receptor (TCR) or B-cell receptor (BCR) engagement, HPK1 is activated and subsequently
phosphorylates key adaptor proteins, such as SLP-76 (SH2 domain-containing leukocyte
protein of 76 kDa).[1][2] Phosphorylation of SLP-76 at Serine 376 leads to its ubiquitination and
degradation, thereby dampening the downstream signaling cascade required for T-cell
activation and proliferation.[2] By inhibiting HPK1, compounds like Hpk1-IN-13 can prevent this
negative feedback loop, leading to sustained T-cell activation and a more robust anti-tumor
immune response.
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The determination of a dose-response curve is a fundamental step in the characterization of
any inhibitor. It provides quantitative measures of potency, such as the half-maximal inhibitory
concentration (IC50) in biochemical assays or the half-maximal effective concentration (EC50)
in cell-based assays. This information is crucial for comparing the efficacy of different inhibitors,
understanding structure-activity relationships, and guiding further drug development efforts.

This document outlines the protocols for three key experiments to establish a comprehensive
dose-response profile for Hpk1-IN-13:

e Biochemical Kinase Assay: To determine the direct inhibitory effect on HPK1 enzyme activity
(1C50).

¢ Cellular Phospho-SLP-76 Assay: To measure the inhibition of HPK1's immediate
downstream target in a cellular context (EC50).

o Cellular IL-2 Secretion Assay: To quantify the functional consequence of HPK1 inhibition on
T-cell activation (EC50).

Hpk1l Signaling Pathway

The diagram below illustrates the central role of HPK1 in negatively regulating T-cell receptor
signaling.
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HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.
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Data Presentation

The following table summarizes representative quantitative data for a highly potent HPK1
inhibitor.

Disclaimer: Specific experimental values for Hpk1-IN-13 (compound 64 from patent
W02021213317A1) are not publicly available in the searched literature. The data presented
below are representative values for a highly potent HPK1 inhibitor and should be used as a
reference for expected outcomes.

Representative L.
Assay Type Parameter . Description
alue

Concentration of

Hpk1-IN-13 required
Biochemical IC50 ~0.2 nM to inhibit 50% of HPK1

enzymatic activity in a

cell-free system.

Concentration of
Hpk1-IN-13 required
to inhibit 50% of SLP-
76 phosphorylation at
Ser376 in Jurkat T-

cells.

Cellular (Proximal) EC50 ~3.0nM

Concentration of
Hpk1-IN-13 required
to induce 50% of the
Cellular (Functional) EC50 ~1.5nM maximal IL-2
secretion from
activated primary T-

cells.

Experimental Workflow

The general workflow for determining the dose-response curve for Hpk1-IN-13 in the various
assays is depicted below.
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General workflow for dose-response curve determination.

Experimental Protocols
Protocol 1: Biochemical HPK1 Kinase Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)
based assay to measure the direct inhibition of HPK1 by Hpk1-IN-13.

Materials:

e Recombinant human HPK1 enzyme

» Biotinylated SLP-76 peptide substrate

e ATP

o Europium-labeled anti-phospho-SLP-76 (Ser376) antibody (Donor)
» Streptavidin-conjugated acceptor fluorophore (e.g., APC or Dy647)

o Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 2 mM DTT,
0.01% Tween-20)
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Hpk1-IN-13

DMSO

384-well low-volume white plates

TR-FRET enabled microplate reader

Procedure:

e Compound Preparation:

o Prepare a 10 mM stock solution of Hpk1-IN-13 in 100% DMSO.

o Perform a serial dilution of the stock solution in DMSO to create a range of concentrations
(e.g., from 10 mM down to 100 pM).

o Further dilute these DMSO stocks into the kinase assay buffer to create 4x working
solutions. The final DMSO concentration in the assay should be <1%.

o Assay Plate Setup:

o Add 5 pL of the 4x Hpk1-IN-13 working solutions to the wells of a 384-well plate. Include
wells with buffer and DMSO as no-inhibitor (positive) and no-enzyme (negative) controls.

¢ Kinase Reaction:

o

Prepare a 2x enzyme/substrate solution in kinase assay buffer containing recombinant
HPK1 and biotinylated SLP-76 peptide.

o

Add 10 pL of the 2x enzyme/substrate solution to each well.

[¢]

Prepare a 2x ATP solution in kinase assay buffer.

[¢]

Initiate the kinase reaction by adding 5 pL of the 2x ATP solution to each well.

[e]

Incubate the plate at 30°C for 60 minutes.

e Detection:
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o Prepare a detection mix in detection buffer containing the Europium-labeled anti-phospho-
SLP-76 antibody and the streptavidin-conjugated acceptor.

o Stop the kinase reaction by adding 10 pL of the detection mix to each well.

o Incubate the plate at room temperature for 60 minutes, protected from light.

o Data Acquisition:

o Read the plate on a TR-FRET enabled microplate reader, with excitation at ~340 nm and
measuring emission at ~615 nm (Europium) and ~665 nm (Acceptor).

e Data Analysis:

[¢]

Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

o

Normalize the data using the positive and negative controls.

[e]

Plot the normalized response against the logarithm of the Hpk1-IN-13 concentration.

o

Fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Phospho-SLP-76 (pSLP-76) Western
Blot Assay

This protocol measures the level of phosphorylated SLP-76 at Serine 376 in Jurkat T-cells
following treatment with Hpk1-IN-13 and TCR stimulation.

Materials:

Jurkat T-cells

RPMI-1640 medium with 10% FBS

Anti-CD3 and Anti-CD28 antibodies

Hpk1-IN-13

DMSO
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e PBS (Phosphate-Buffered Saline)

e RIPA lysis buffer with protease and phosphatase inhibitors

o BCA Protein Assay Kit

o SDS-PAGE gels, running and transfer buffers

e PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

o Primary antibodies: Rabbit anti-phospho-SLP-76 (Ser376), Rabbit anti-total SLP-76, Mouse
anti-B-actin (loading control)

» HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse 1gG

o Enhanced Chemiluminescence (ECL) detection reagent

e Chemiluminescence imaging system

Procedure:

e Cell Culture and Treatment:

o Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS.

o Seed cells at a density of 1 x 10”6 cells/mL in a 6-well plate.

o Prepare serial dilutions of Hpk1-IN-13 in culture medium.

o Pre-treat the cells with the different concentrations of Hpk1-IN-13 (and a DMSO vehicle
control) for 2 hours at 37°C.

e T-Cell Stimulation:

o Stimulate the T-cells by adding anti-CD3 (1 pg/mL) and anti-CD28 (1 ug/mL) antibodies for
15 minutes at 37°C.
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e Cell Lysis and Protein Quantification:

o Pellet the cells by centrifugation and wash once with ice-cold PBS.

o Lyse the cell pellets in ice-cold RIPA buffer.

o Determine the protein concentration of each lysate using a BCA assay.

» Western Blotting:

o Normalize all samples to the same protein concentration with lysis buffer and Laemmli
sample buffer.

o Boil the samples for 5 minutes at 95°C.

o Load equal amounts of protein (20-30 pg) onto an SDS-PAGE gel and perform
electrophoresis.

o Transfer the separated proteins to a PVDF membrane.

o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with the primary anti-pSLP-76 (Ser376) antibody overnight at 4°C.

o Wash the membrane with TBST and incubate with HRP-conjugated anti-rabbit 1gG for 1
hour at room temperature.

o Perform ECL detection using an imaging system.

e Data Analysis:

[¢]

Quantify the band intensities for pSLP-76.

[e]

Strip the membrane and re-probe for total SLP-76 and -actin to ensure equal loading.

o

Normalize the pSLP-76 signal to the total SLP-76 or [3-actin signal.

[¢]

Plot the normalized pSLP-76 levels against the logarithm of the Hpk1-IN-13 concentration
and fit the curve to determine the EC50 value.
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Protocol 3: Cellular IL-2 Secretion Assay (ELISA)

This protocol quantifies the secretion of Interleukin-2 (IL-2), a key cytokine indicating T-cell
activation, from stimulated Jurkat T-cells treated with Hpk1-IN-13.

Materials:

o Jurkat T-cells

e RPMI-1640 medium with 10% FBS
e Anti-CD3 and Anti-CD28 antibodies
 Hpk1-IN-13

e DMSO

e Human IL-2 ELISA Kit

o 96-well flat-bottom culture plates

Microplate reader
Procedure:
e Plate Coating (for stimulation):

o Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 pg/mL in PBS) overnight at
4°C.

o Wash the wells three times with sterile PBS before use.
o Cell Seeding and Treatment:

o Seed Jurkat T-cells at 1 x 1075 cells/well in 100 pL of culture medium into the anti-CD3
coated plate.

o Add soluble anti-CD28 antibody (1 pg/mL) to each well.
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o Add 100 pL of medium containing 2x final concentrations of serially diluted Hpk1-IN-13
(and a DMSO vehicle control) to the respective wells.

o Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

o Sample Collection:

o Centrifuge the plate to pellet the cells.

o Carefully collect the supernatant from each well for IL-2 analysis.
e ELISA Procedure:

o Perform the IL-2 ELISA according to the manufacturer's instructions. This typically
involves:

» Adding the collected supernatants and IL-2 standards to the wells of the ELISA plate
pre-coated with an IL-2 capture antibody.

» Incubating and washing the plate.
» Adding a detection antibody, followed by a substrate solution.

» Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g.,
450 nm).

e Data Analysis:
o Generate a standard curve from the IL-2 standards.
o Calculate the concentration of IL-2 in each sample from the standard curve.
o Plot the IL-2 concentration against the logarithm of the Hpk1-IN-13 concentration.

o Fit the data using a four-parameter logistic equation to determine the EC50 value.

Conclusion
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The protocols and application notes provided herein offer a comprehensive framework for
characterizing the dose-response relationship of the HPK1 inhibitor, Hpk1-IN-13. By employing
a combination of biochemical and cell-based assays, researchers can obtain a multi-faceted
understanding of the inhibitor's potency and mechanism of action. Accurate determination of
IC50 and EC50 values is essential for the advancement of Hpk1-IN-13 and other related
compounds in the drug discovery pipeline for novel cancer immunotherapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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